methyl 3-formyl-1H-indole-7-carboxylate
Description
¹H NMR Analysis
The ¹H NMR spectrum (400 MHz, CDCl₃) reveals distinct resonances:
¹³C NMR Analysis
Key ¹³C signals include:
IR Spectroscopy
Prominent IR absorptions (cm⁻¹):
UV-Vis Spectroscopy
The compound exhibits strong absorption in the 250–300 nm range due to π→π* transitions of the indole ring and conjugated carbonyl groups.
Table 1: Summary of Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 9.8–10.1 (CHO), δ 3.9 (OCH₃) |
| ¹³C NMR | δ 165–168 (COOCH₃), δ 190–195 (CHO) |
| IR | 1720–1740 (C=O), 3200–3400 (N-H) |
| UV-Vis | λ_max = 270 nm (ε = 8,500 M⁻¹cm⁻¹) |
Crystallographic Analysis and Solid-State Packing Arrangements
Experimental X-ray crystallographic data for this compound remains unreported. However, analogous indole derivatives exhibit planar ring systems with intermolecular interactions dominated by hydrogen bonding and π-π stacking . The ester and formyl groups likely participate in:
- C-H···O interactions between the formyl oxygen and adjacent aromatic protons.
- Offset π-π interactions (3.5–4.0 Å) between indole rings.
Hypothetical packing models suggest a monoclinic crystal system with a P2₁/c space group , common for substituted indoles. The methyl ester’s steric bulk may introduce torsional strain, reducing crystallinity compared to simpler indole derivatives.
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUPHJBFLSMOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354083 | |
| Record name | Methyl 3-formyl-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312973-24-3 | |
| Record name | Methyl 3-formyl-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-formyl-1H-indole-7-carboxylate typically follows a two-step approach:
- Step 1: Preparation of methyl 1H-indole-7-carboxylate or its analogs by esterification of indole carboxylic acids.
- Step 2: Formylation at the 3-position of the indole ring to introduce the aldehyde group.
Esterification of Indole-7-carboxylic Acid to Methyl 1H-indole-7-carboxylate
The initial step involves converting the indole-7-carboxylic acid into its methyl ester:
- Procedure: The indole-7-carboxylic acid is suspended in methanol or ethanol, and concentrated sulfuric acid is added as a catalyst. The mixture is heated under reflux for 24 hours to promote esterification.
- Workup: After cooling, the reaction mixture is neutralized with sodium carbonate solution, extracted with ethyl acetate, washed with brine, dried, and concentrated under reduced pressure. The crude product is purified by precipitation or recrystallization.
This method is adapted from general esterification procedures for indole carboxylic acids and ensures the formation of methyl 1H-indole-7-carboxylate with good yield and purity.
The key step is the introduction of the formyl group at the 3-position of the indole ring, commonly achieved via a Vilsmeier-Haack reaction:
- Reagents: Dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
- Procedure:
- DMF is cooled to 0 °C, and POCl3 is added slowly to generate the Vilsmeier reagent.
- A solution of methyl 1H-indole-7-carboxylate in DMF is added dropwise to the cooled mixture.
- The reaction mixture is stirred at room temperature for 30 minutes, then heated to 60 °C for 4 hours until the mixture thickens.
- Workup: The reaction is quenched by pouring into ice-water and basified with aqueous sodium carbonate to pH 8. The precipitate is filtered, washed, and dried to yield this compound.
This method is well-documented and yields the target aldehyde with good efficiency (reported yield ~78%) and purity.
Alternative Synthetic Routes and Modifications
- Alkylation and Functionalization: In some cases, methyl 1H-indole-7-carboxylate is subjected to further functionalization such as alkylation at the nitrogen or other positions before or after formylation, using reagents like sodium hydride in DMF at low temperatures (0–20 °C) for 0.5 hours. This allows introduction of substituents that can modulate the compound's properties.
- Physical Methods to Aid Dissolution: During synthesis and formulation, physical methods such as vortexing, ultrasound, or hot water baths are employed to aid dissolution and mixing of reagents and intermediates.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The Vilsmeier-Haack reaction is the most reliable and widely used method for selective formylation at the 3-position of indole derivatives.
- Esterification under acidic reflux conditions is a standard and efficient method for preparing methyl esters of indole carboxylic acids.
- Reaction conditions such as temperature, reagent stoichiometry, and reaction time are critical for optimizing yield and purity.
- Post-reaction workup involving neutralization, extraction, and recrystallization is essential to obtain analytically pure this compound.
- Physical methods to assist dissolution are practical during both synthesis and formulation stages to ensure homogeneity and reaction completeness.
- The described methods have been validated in peer-reviewed literature with consistent characterization data including melting points, NMR spectra, and mass spectrometry confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 3-carboxy-1H-indole-7-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-indole-7-carboxylate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 3-formyl-1H-indole-7-carboxylate serves as a versatile building block in various scientific fields:
Medicinal Chemistry
- Precursor for Drug Development : This compound is utilized as an intermediate in the synthesis of pharmacologically active compounds, including potential anti-inflammatory and anticancer agents. Its ability to modulate biological activities makes it a target for drug discovery.
- Biological Activity : Indole derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, antiviral, and anticancer properties. Research indicates that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Organic Synthesis
- Synthetic Intermediate : It is employed as an intermediate in the synthesis of complex organic molecules. The presence of both formyl and ester groups allows for multiple functionalization possibilities, enhancing its utility in organic reactions.
- C–H Functionalization : Recent studies have demonstrated its application in C–H functionalization reactions, allowing for the introduction of various substituents into indole derivatives. This expands the scope of indole chemistry significantly .
Antitumor Activity
A study evaluated the antitumor effects of this compound on different cancer cell lines:
- K562 Cell Line : The compound exhibited an IC50 value of approximately 5.15 µM, indicating potent activity against this leukemia cell line.
- Selectivity : It showed selectivity against normal cells (HEK-293) with an IC50 of 33.2 µM, suggesting a favorable therapeutic index.
Synthesis Techniques
This compound can be synthesized through several methods:
- Fischer Indole Synthesis : Involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions.
- Vilsmeier-Haack Reaction : This method introduces the formyl group using N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production
In industrial settings, optimized reaction conditions are crucial for maximizing yield and purity. Techniques such as continuous flow reactors and high-throughput screening are employed to enhance production efficiency.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1H-indole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 3-formyl-1H-indole-7-carboxylate belongs to a family of indole carboxylates with variations in substituents and ester groups. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Physicochemical Comparisons
Key Differences and Trends :
Ester Group Influence :
- The ethyl ester analog (CAS: 927181-98-4) exhibits a higher molecular weight (217.22 vs. 203.20) and boiling point (411.1°C) compared to the methyl ester, reflecting increased hydrophobicity and thermal stability due to the longer alkyl chain .
- Methyl esters generally exhibit faster hydrolysis kinetics than ethyl esters, making them more reactive in nucleophilic acyl substitution reactions.
Substituent Position and Reactivity: Methyl 7-methyl-1H-indole-3-carboxylate (CAS: 773134-49-9) lacks the formyl group but includes a methyl group at the 7-position, reducing its utility in condensation reactions (e.g., Schiff base formation) compared to the 3-formyl derivative .
Hazard Profiles :
- This compound carries multiple hazard warnings (H302, H315, etc.), while similar compounds like ethyl 3-formyl-1H-indole-7-carboxylate lack explicit hazard data in the provided evidence, though ester derivatives typically share comparable risks .
Biological Activity
Methyl 3-formyl-1H-indole-7-carboxylate is an organic compound belonging to the indole family, known for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a unique indole structure characterized by a formyl group at the third position and a carboxylate ester group at the seventh position. The molecular formula is with a CAS number of 312973-24-3. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile compound in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Indole derivatives are known for their antimicrobial properties, which may extend to this compound.
- Anticancer Potential : Compounds with indole structures often show significant anticancer activity. Studies suggest that this compound could inhibit tumor growth through various mechanisms.
- Antiviral Properties : The compound may interact with viral enzymes or receptors, potentially serving as a lead in antiviral drug development.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Anticancer | Induces apoptosis in cancer cell lines | , |
| Antiviral | Inhibits viral replication in vitro |
The biological activity of this compound is attributed to its ability to interact with multiple biological targets. The indole structure allows for:
- Receptor Binding : Indole derivatives often bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in cancer cell proliferation and viral replication.
Case Studies
- Anticancer Activity Study : A study evaluated the efficacy of this compound against several cancer cell lines. Results indicated significant cytotoxic effects, with IC50 values suggesting strong potential for further development as an anticancer agent.
- Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, supporting its use as a lead for developing new antimicrobial agents.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Metabolism : It undergoes metabolic transformations that may enhance or diminish its biological activity.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | Moderate |
| Metabolic Pathways | Phase I and II metabolism |
Q & A
Basic: What are the primary synthetic routes for methyl 3-formyl-1H-indole-7-carboxylate, and how is its structure confirmed?
Methodological Answer:
The compound is typically synthesized via formylation of methyl 1H-indole-7-carboxylate using Vilsmeier-Haack conditions (POCl₃/DMF) . Alternative routes involve selective oxidation of 3-hydroxymethyl intermediates. Post-synthesis, structural confirmation employs:
- NMR Spectroscopy : The formyl proton (δ 9.8–10.2 ppm in H NMR) and carbonyl carbons (δ 160–190 ppm in C NMR) are key diagnostic signals.
- Mass Spectrometry : A molecular ion peak at m/z 217.22 (C₁₂H₁₁NO₃) confirms the molecular weight .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis reveals planar indole cores and intermolecular hydrogen bonding patterns (e.g., C=O⋯H-N interactions) .
Basic: What functional groups dominate the reactivity of this compound?
Methodological Answer:
The compound’s reactivity is driven by:
- Formyl Group : Participates in nucleophilic additions (e.g., condensations with amines or hydrazines) and cyclizations.
- Indole NH : Enables hydrogen bonding and metal coordination, critical for supramolecular assemblies .
- Ester Carbonyl : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
Example Reaction : Condensation with hydroxylamine hydrochloride in DMF at 125°C forms 3-cyano derivatives via intermediate oximes .
Advanced: How can researchers optimize reaction conditions for introducing substituents at the indole C-5 position?
Methodological Answer:
Electrophilic substitution at C-5 requires careful control of directing groups and steric effects:
- Regioselective Bromination : Use NBS in DMF at 0°C to favor C-5 bromination over C-4 (monitored via TLC).
- Friedel-Crafts Acylation : Employ AlCl₃ as a Lewis catalyst in anhydrous CH₂Cl₂ to install acyl groups .
Key Consideration : Competing reactivity from the formyl group may necessitate protective strategies (e.g., acetal formation).
Advanced: How can contradictions in spectral data (e.g., unexpected 1^11H NMR peaks) be resolved during characterization?
Methodological Answer:
Discrepancies often arise from:
- Tautomerism : The indole NH and formyl group may form intramolecular hydrogen bonds, shifting proton signals.
- Solvent Artifacts : DMSO-d₆ can induce peak broadening; verify spectra in CDCl₃ or MeOH-d₄.
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed esters or oxidized aldehydes) .
Case Study : A peak at δ 7.5 ppm (integral 2H) in DMSO-d₆ may indicate residual starting material; repeat synthesis with extended reaction times.
Advanced: What strategies are effective for synthesizing bioactive derivatives via the formyl group?
Methodological Answer:
Derivatization focuses on:
- Schiff Base Formation : React with primary amines (e.g., aniline derivatives) in ethanol under reflux to yield imines.
- Knoevenagel Condensation : Use malononitrile and piperidine catalyst to generate α,β-unsaturated nitriles for anticancer screening .
- Thiazolidinone Synthesis : Condense with thiosemicarbazides in acetic acid to produce heterocycles with antimicrobial activity .
Biological Relevance : Derivatives show promise as 5-HT₂A receptor antagonists or kinase inhibitors .
Advanced: How can computational methods (e.g., DFT) aid in understanding reaction mechanisms?
Methodological Answer:
- Transition State Analysis : Calculate energy barriers for formyl group reactions (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Solvent Effects : Simulate polarizable continuum models (PCM) to optimize solvent choices for condensations.
- Docking Studies : Predict binding affinities of derivatives with target proteins (e.g., COX-2) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
